

6-Bromotriazolo[1,5-a]pyrazine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective use in drug discovery and development, from reaction optimization and formulation to storage and handling.

Core Properties of 6-Bromotriazolo[1,5-a]pyrazine

Property	Value	Source
Molecular Formula	C ₅ H ₃ BrN ₄	[1]
Molecular Weight	~199.01 g/mol	[1]
Appearance	Yellowish solid	[2]
CAS Number	1233026-51-1	[2]

Solubility Profile

6-Bromotriazolo[1,5-a]pyrazine exhibits poor solubility in aqueous solutions. However, it is readily soluble in common polar aprotic organic solvents.[\[2\]](#) While specific quantitative solubility data is not widely published, its behavior is summarized in the table below.

Solvent	Solubility
Water	Poor
Dimethyl Sulfoxide (DMSO)	Readily Soluble
Dimethylformamide (DMF)	Readily Soluble

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of 6-Bromotriazolo[1,5-a]pyrazine in aqueous media.

Materials:

- 6-Bromotriazolo[1,5-a]pyrazine
- Phosphate buffered saline (PBS), pH 7.4
- Purified water
- Orbital shaker
- Centrifuge
- HPLC-UV system
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of standard solutions of 6-Bromotriazolo[1,5-a]pyrazine in a suitable organic solvent (e.g., DMSO) at known concentrations.
- Add an excess amount of solid 6-Bromotriazolo[1,5-a]pyrazine to a known volume of the desired aqueous medium (e.g., PBS pH 7.4) in a sealed container.

- Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.
- Analyze the diluted supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.
- Construct a calibration curve using the standard solutions to quantify the concentration in the sample.
- The determined concentration represents the thermodynamic solubility of the compound in the tested medium.

Stability Profile

6-Bromotriazolo[1,5-a]pyrazine is a stable solid under recommended storage conditions, though it exhibits sensitivity to light and elevated temperatures.

Condition	Observation	Recommended Storage
Temperature	Thermogravimetric analysis indicates decomposition starting at 220°C. ^[2]	For long-term storage, 2-8°C is recommended. ^[2] Some suppliers suggest -20°C for maximum product recovery.
Light	The compound is sensitive to light. ^[2]	Store in an amber, light-resistant container. ^[2]

Experimental Protocol for Assessing Photostability

This protocol is designed to evaluate the stability of 6-Bromotriazolo[1,5-a]pyrazine upon exposure to light, following ICH Q1B guidelines.

Materials:

- 6-Bromotriazolo[1,5-a]pyrazine (solid and in solution)
- Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps)
- Quartz cuvettes or other transparent containers
- Amber vials
- HPLC-UV system

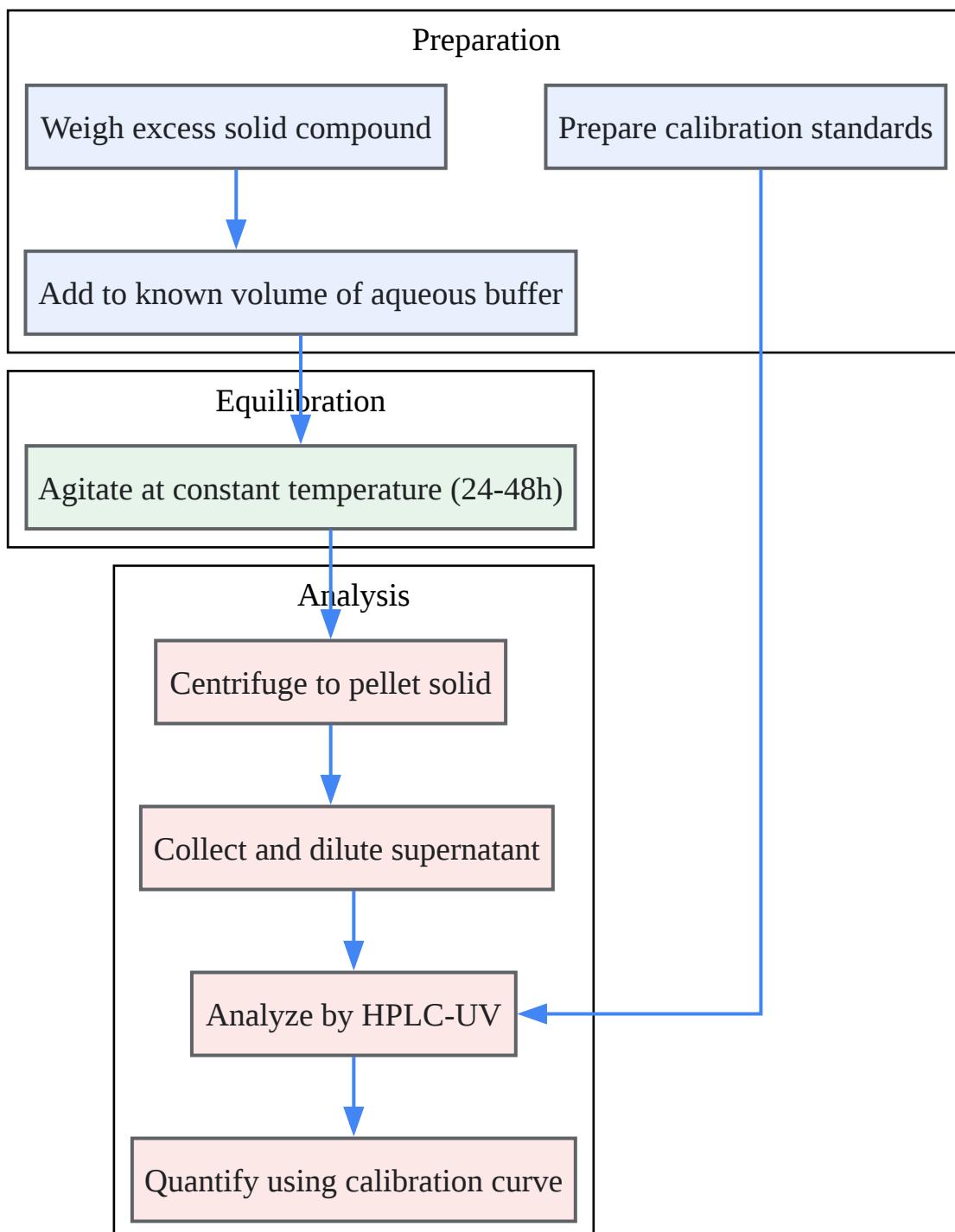
Procedure:

- Sample Preparation:
 - Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
 - Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water). Place the solution in a quartz cuvette. Prepare a "dark control" sample in an amber vial.
- Exposure:
 - Place the samples and their corresponding dark controls in the photostability chamber.
 - Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analysis:
 - At appropriate time intervals, withdraw samples and their dark controls.

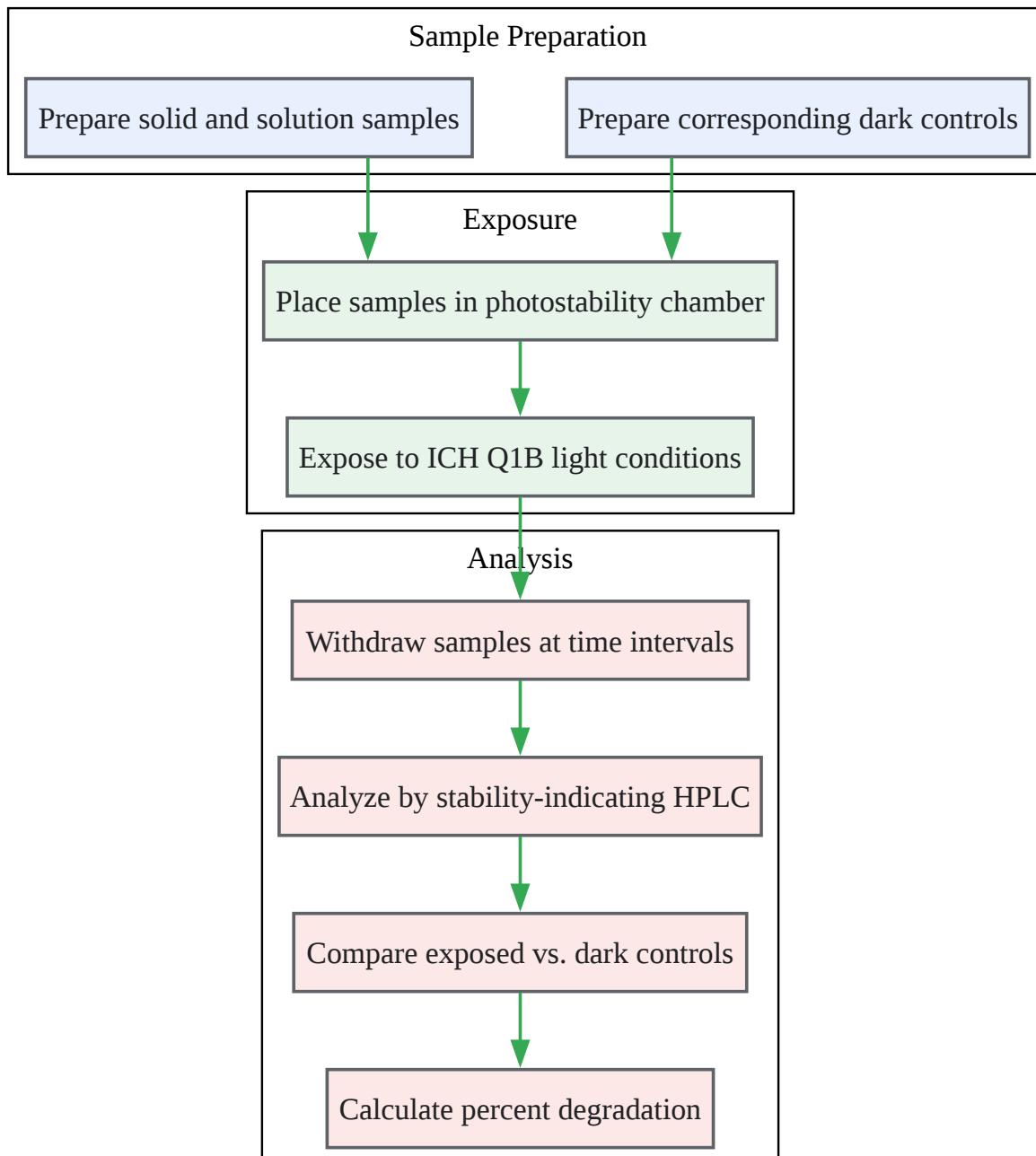
- Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the parent compound and any degradation products.
- Compare the chromatograms of the exposed samples with those of the dark controls to identify photodegradation products.
- Data Evaluation:
 - Calculate the percentage of degradation of 6-Bromotriazolo[1,5-a]pyrazine.
 - Assess any changes in physical properties (e.g., appearance, color).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

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A flowchart of the shake-flask solubility assay.

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A flowchart of the photostability testing protocol.

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References

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